methyl 4-({11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}carbamoyl)benzoate
Description
Methyl 4-({11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}carbamoyl)benzoate is a structurally complex heterocyclic compound featuring a tricyclic core with sulfur (thia) and nitrogen (aza) atoms, a methyl substituent at position 11, and a benzoate ester functional group. Its synthesis likely involves multi-step reactions, including cyclization and carbamoylation, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
methyl 4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c1-9-19-14-13(25-9)8-7-12-15(14)26-18(20-12)21-16(22)10-3-5-11(6-4-10)17(23)24-2/h3-8H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVSLUOPMFFTMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-({11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}carbamoyl)benzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of hydrazonoyl halides with various thiazole derivatives in the presence of ethanol and triethylamine . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
methyl 4-({11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}carbamoyl)benzoate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
methyl 4-({11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}carbamoyl)benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-({11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the aggregation of human platelets or act as an antagonist to certain receptors involved in inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of heterocycles:
- Tricyclic and Tetracyclic Systems :
- describes 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6, which features a tetracyclic system with dithia and aza groups. Unlike the target compound, it lacks the benzoate ester and carbamoyl linkage but includes a methoxyphenyl substituent. This difference may influence solubility and electronic properties .
- discusses a hexaazatricyclo compound with a similar fused-ring system but six nitrogen atoms, highlighting how heteroatom composition affects reactivity and stability .
- Benzoate Derivatives: Compounds such as methyl 4-[2-(2-chloro-3-cyanopyrid-4-yl)ethyl]benzoate () and ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate () share the benzoate ester moiety but differ in substituents (e.g., pyridyl, cyanopyridyl, or phenethylamino groups). These variations impact steric and electronic profiles .
Physicochemical and Spectral Properties
- Melting Points and Solubility: While direct data for the target compound are unavailable, analogues like methyl 4-[4,4-dicyano-3-(2-dimethylaminovinyl)but-3-enyl]benzoate () form yellow crystals with moderate purity (82%), suggesting crystalline tendencies for benzoate derivatives . The methoxy group in ’s tetracyclic compound may enhance solubility compared to the target compound’s methyl group .
Spectroscopic Characterization :
- NMR and mass spectrometry (EIMS) are standard for verifying structures of similar compounds (). The target compound’s tricyclic system would likely produce distinct ¹H NMR shifts, particularly for the methyl and dithia-diaza moieties .
- X-ray crystallography, facilitated by SHELX software (), could resolve the target compound’s stereochemistry, as seen in hexaazatricyclo systems .
Biological Activity
Methyl 4-({11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}carbamoyl)benzoate is a complex organic compound notable for its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core linked to a heterocyclic system that includes thiazole and benzothiazole rings. The presence of multiple functional groups contributes to its diverse reactivity and potential biological applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds in the same class. For instance:
- Antibacterial Activity : Compounds related to this compound have shown significant inhibitory effects against various pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported as low as 0.21 µM .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| 3f | Micrococcus luteus | Moderate |
| 3f | Candida spp. | High |
The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors within microbial cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
- Binding Affinity : Studies using molecular docking have suggested that the compound can form stable interactions with target proteins through hydrogen bonds and pi-stacking interactions .
Study on Antimicrobial Efficacy
A study evaluated a series of thiazolopyridine derivatives for their antimicrobial activity against various strains of bacteria and fungi. The findings indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .
In Silico Studies
In silico assessments demonstrated favorable binding interactions between the compound and target enzymes like DNA gyrase and MurD. The calculated binding energies and inhibition constants indicated that these compounds could serve as promising leads for new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
